molecular formula C15H14F3N3O2S B2799117 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2176202-18-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2799117
CAS No.: 2176202-18-7
M. Wt: 357.35
InChI Key: AXQYUICYBFBKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including This compound, is characterized by a five-membered heterocyclic ring . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

Synthesis and Structural Characterization

  • Eckhardt et al. (2020) reported on the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, highlighting the importance of structural characterization in drug development processes (Eckhardt et al., 2020).
  • Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a methanone oxime derivative, emphasizing the role of detailed structural analysis in understanding compound properties (Karthik et al., 2021).

Potential Bioactive Properties

  • Jilloju et al. (2021) discovered thiadiazine derivatives with antiviral and antitumoral activities, indicating the therapeutic potential of thiadiazol derivatives (Jilloju et al., 2021).
  • Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives, including thiadiazol compounds, showing significant antitumor activity, further highlighting the medicinal relevance of such structures (Hafez & El-Gazzar, 2020).

Synthesis Techniques

  • Research on synthesis techniques demonstrates the complexity and varied approaches in producing compounds with specific functional groups, as evidenced by the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone derivatives for antimicrobial studies (Mallesha & Mohana, 2014).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for the research and development of 1,3,4-thiadiazole derivatives, including (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, involve their potential use as antitumor agents . There is a growing interest in designing new antitumor agents using small molecules containing five-membered heterocyclic moieties .

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-2-1-3-11(12)13(22)21-7-5-10(6-8-21)23-14-20-19-9-24-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYUICYBFBKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.